Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate
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Overview
Description
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other functional groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, other bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the peptide .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid hydrate: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxy group, used in similar applications.
Fmoc-O-tert-butyl-D-trans-4-hydroxyproline: A derivative used in the synthesis of proline-containing peptides.
Uniqueness
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)27-4)24-22(26)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
DERYQWDBPQSPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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